molecular formula C7H10N2O4 B1319684 (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid CAS No. 26972-48-5

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Cat. No.: B1319684
CAS No.: 26972-48-5
M. Wt: 186.17 g/mol
InChI Key: QFSPGSOZBQHXNU-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form different oxidation states.

    Reduction: Using reducing agents to modify the compound’s functional groups.

    Substitution: Participating in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid can be compared with other imidazole derivatives, such as:

    Imidazole-4-acetic acid: Similar in structure but with different substituents, leading to distinct chemical and biological properties.

    2,4-Dimethylimidazole: Another imidazole derivative with different functional groups and applications.

Properties

IUPAC Name

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-8-4(3-5(10)11)6(12)9(2)7(8)13/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSPGSOZBQHXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N(C1=O)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599141
Record name (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26972-48-5
Record name (1,3-Dimethyl-2,5-dioxoimidazolidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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